Rubidazon

Description

Historical Trajectories and Milestones in Anthracycline Research with Emphasis on Rubidazon's Discovery

The story of anthracyclines began in the early 1960s with the independent discovery of a red-pigmented compound from Streptomyces peucetius by two research groups. wikipedia.org Italian researchers at Farmitalia Research Laboratories named it daunomycin, while French scientists dubbed it rubidomycin; the international name later became daunorubicin (B1662515). wikipedia.org Daunorubicin demonstrated notable activity against murine tumors and later proved effective against leukemia and lymphomas in clinical trials. wikipedia.org This initial success spurred the search for new, improved anthracycline analogues, leading to the discovery of doxorubicin (B1662922) from a mutated strain of the same bacterium. wikipedia.org

The success of these first-generation anthracyclines catalyzed the synthesis of thousands of analogues in an effort to enhance therapeutic profiles. wikipedia.org It was within this intensive period of research and development that this compound (Zorubicin) emerged as a chemically modified derivative of daunorubicin. medchemexpress.commedchemexpress.com The primary goal of creating such derivatives was to improve upon the parent compound, a driving force that has led to the development of over two thousand anthracycline analogues to date. mdpi.com This era of intense chemical modification aimed to explore the vast chemical space of anthracyclines to identify compounds with potentially better properties. researchgate.netnih.gov

Structural Classification of this compound as an Anthracycline Derivative and its Significance in Chemical Space

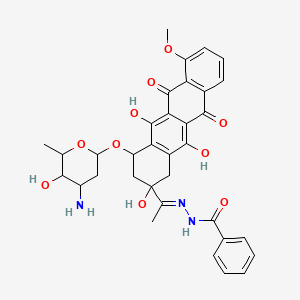

This compound is structurally classified as a semi-synthetic anthracycline. The fundamental anthracycline structure consists of a tetracyclic aglycone, which is an anthraquinone (B42736) backbone, linked to a daunosamine (B1196630) sugar moiety via a glycosidic bond. wikipedia.orgresearchgate.net this compound is specifically a derivative of daunorubicin. medchemexpress.commedchemexpress.com

Conceptual Evolution of Research Methodologies Applied to Anthracycline Compounds, including this compound

The research methodologies applied to anthracyclines have evolved significantly since their initial discovery. Early research focused on isolation from natural sources and initial screening for antitumor activity. nih.govoncopedia.wiki This was followed by a wave of synthetic chemistry aimed at creating a diverse library of derivatives for structure-activity relationship studies. mdpi.comresearchgate.net

A pivotal shift in methodology came with the identification of DNA topoisomerase II as a primary cellular target for anthracyclines. researchgate.net This discovery moved the field from broad phenotypic screening to more target-oriented rational drug design. researchgate.netineosopen.org Researchers began to investigate the specific interactions between anthracyclines, DNA, and the topoisomerase II enzyme, leading to the development of molecular models of this ternary complex. researchgate.net

More recently, research has expanded to explore other mechanisms of action, such as the induction of chromatin damage through histone eviction. nih.gov Advanced techniques like confocal microscopy are now used to study the subcellular localization of different anthracycline derivatives, revealing how structural changes affect where the compounds accumulate within the cell. nih.gov Furthermore, computational methods, including DFT calculations, are employed to understand the electronic properties and predict the behavior of these complex molecules. nih.gov This multi-faceted approach, combining synthesis, biological assays, and computational modeling, continues to refine our understanding of anthracyclines like this compound and guide the search for next-generation compounds. researchgate.netnih.gov

Propriétés

Formule moléculaire |

C34H35N3O10 |

|---|---|

Poids moléculaire |

645.7 g/mol |

Nom IUPAC |

N-[(E)-1-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethylideneamino]benzamide |

InChI |

InChI=1S/C34H35N3O10/c1-15-28(38)20(35)12-23(46-15)47-22-14-34(44,16(2)36-37-33(43)17-8-5-4-6-9-17)13-19-25(22)32(42)27-26(30(19)40)29(39)18-10-7-11-21(45-3)24(18)31(27)41/h4-11,15,20,22-23,28,38,40,42,44H,12-14,35H2,1-3H3,(H,37,43)/b36-16+ |

Clé InChI |

FBTUMDXHSRTGRV-ODQASSKESA-N |

SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)C6=CC=CC=C6)C)O)N)O |

SMILES isomérique |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(/C(=N/NC(=O)C6=CC=CC=C6)/C)O)N)O |

SMILES canonique |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)C6=CC=CC=C6)C)O)N)O |

Synonymes |

daunomycin benzoylhydrazone RP 22050 Rubidazone zorubicin zorubicin hydrochloride, (L-xylo)-(2S-cis)-isomer zorubicin, (L-arabino)-(2S-cis)-isomer zorubicine |

Origine du produit |

United States |

Synthetic Methodologies and Chemical Derivatization of Rubidazon

Retrosynthetic Analysis and Strategic Disconnections for Rubidazon Core Structure Elaboration

Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. chemistry.coachewadirect.comlibretexts.org For this compound, the most logical and common retrosynthetic disconnection involves the cleavage of the hydrazone bond (C=N). slideshare.netic.ac.uk

This primary disconnection simplifies the complex this compound molecule into two key synthons:

Synthon 1 : The electrophilic daunorubicinone, which provides the core tetracyclic structure.

Synthon 2 : The nucleophilic benzoylhydrazide.

Further retrosynthetic analysis of the daunorubicinone aglycone is a complex task that has been extensively studied in the field of organic chemistry. The synthesis of this tetracyclic system often involves strategies like Friedel-Crafts reactions to build the aromatic rings.

Advanced Synthetic Routes and Methodological Innovations for this compound Elaboration

The traditional synthesis of this compound involves the condensation of daunorubicin (B1662515) with benzoylhydrazide. chembk.com This reaction is typically performed in a protic solvent like methanol (B129727) and can be catalyzed by a small amount of acid.

While this method is effective, modern synthetic chemistry focuses on developing more efficient and environmentally friendly procedures.

Catalytic Approaches in this compound Synthesis

To improve reaction times and yields, various catalytic systems can be explored for hydrazone formation. While specific literature on advanced catalytic methods for this compound is not abundant, general principles of organic synthesis suggest the potential for:

Lewis acid catalysis : Mild Lewis acids could activate the ketone at C-13 of daunorubicin, making it more susceptible to nucleophilic attack by benzoylhydrazide.

Brønsted acid catalysis : The use of solid-supported Brønsted acids could simplify the purification process and allow for catalyst recycling.

Organocatalysis : Proline and its derivatives are known to be effective organocatalysts for hydrazone formation under mild conditions.

Green Chemistry Principles Applied to this compound Production

The application of green chemistry principles aims to reduce the environmental footprint of chemical processes. For this compound synthesis, this could involve:

Atom Economy : The condensation reaction has excellent atom economy, with water as the only theoretical byproduct.

Safer Solvents : Replacing hazardous solvents like methanol with greener alternatives such as ethanol (B145695) or even water.

Energy Efficiency : Utilizing microwave-assisted synthesis or developing room-temperature methods to reduce energy consumption.

Waste Reduction : Optimizing reaction conditions to maximize yield and minimize the formation of impurities, thereby reducing the need for extensive purification.

Flow Chemistry and Continuous Processing for this compound Synthesis

Flow chemistry offers a promising alternative to traditional batch processing, providing better control over reaction parameters and enhancing safety and scalability. A continuous flow setup for this compound synthesis would involve pumping a solution of the reactants through a heated reactor coil to facilitate the reaction, followed by in-line purification.

Synthesis of this compound Analogues and Structural Derivatives for Mechanistic Probing

The synthesis of analogues and derivatives of this compound is crucial for studying its structure-activity relationship (SAR). researchgate.net This is typically achieved by modifying either the benzoylhydrazide side chain or the daunorubicinone core.

By reacting daunorubicin with various substituted benzoylhydrazides, a library of analogues can be generated to probe the effects of electronic and steric factors on biological activity.

Table 1: Examples of this compound Analogues with Modified Benzoylhydrazide Moieties

| Substituent on Benzoylhydrazide | Resulting Analogue |

| p-Nitro | 4-Nitrobenzoylhydrazone of daunorubicin |

| p-Methoxy | 4-Methoxybenzoylhydrazone of daunorubicin |

| m-Hydroxy | 3-Hydroxybenzoylhydrazone of daunorubicin |

Stereochemical Control and Asymmetric Synthesis in this compound Chemistry

The daunorubicin core of this compound possesses multiple stereocenters, and its biological activity is highly dependent on the correct stereochemistry. Since the common synthetic route utilizes naturally derived daunorubicin, which already has the desired stereochemistry, the primary focus is on preserving these stereocenters during the synthesis. The formation of the hydrazone at the C-13 ketone does not affect the existing chiral centers.

However, for a total synthesis of this compound from achiral starting materials, asymmetric synthesis methodologies would be paramount. This would require stereoselective reactions to establish the correct configuration at each chiral center of the tetracyclic core and the daunosamine (B1196630) sugar.

Chemoenzymatic Approaches in this compound Synthesis

The intersection of enzymatic and traditional chemical methods, known as chemoenzymatic synthesis, presents a powerful strategy for the production of complex pharmaceutical compounds. nih.govmdpi.com This approach leverages the high selectivity and efficiency of enzymes for specific transformations, often under mild and environmentally benign conditions, while utilizing the versatility of chemical reactions for steps that are not readily achieved through biocatalysis. rsc.orgnih.govhelsinki.fi For a complex molecule such as this compound, a semisynthetic derivative of the anthracycline antibiotic daunorubicin, chemoenzymatic strategies offer a promising, albeit currently theoretical, avenue for its synthesis.

This compound, also known as zorubicin, is chemically formed by the reaction of daunorubicin with benzoic acid hydrazide. This reaction creates a benzoylhydrazone linkage at the C-13 keto position of the daunorubicin aglycone. A plausible chemoenzymatic synthesis of this compound would, therefore, involve the biocatalytic production of the daunorubicin precursor, followed by a chemical condensation step to yield the final product.

Hypothetical Chemoenzymatic Pathway to this compound

A hypothetical two-stage chemoenzymatic route to this compound can be envisioned. The first stage would involve the enzymatic synthesis of the key intermediate, daunorubicin. The second stage would be a chemical step to convert daunorubicin to this compound.

Stage 1: Enzymatic Synthesis of Daunorubicin

The biosynthesis of anthracyclines like daunorubicin is a complex process involving a variety of enzymes, including polyketide synthases, glycosyltransferases, and tailoring enzymes such as oxidoreductases and methyltransferases. Efforts in metabolic engineering and biocatalysis have focused on harnessing these enzymatic pathways for the production of anthracycline precursors.

For instance, the enzymatic glycosylation of a daunorubicin precursor, the aglycone ε-rhodomycinone, using glycosyltransferases is a critical step. researchgate.net Engineered microorganisms could be employed as whole-cell biocatalysts to carry out these multi-step enzymatic transformations, converting simpler substrates into the daunorubicin molecule. This biocatalytic approach offers the potential for high stereoselectivity and regioselectivity, which are often challenging to achieve through purely chemical means. nih.gov

Stage 2: Chemical Conversion to this compound

Once daunorubicin is produced and purified from the biocatalytic process, the final step in the synthesis of this compound is a chemical condensation reaction. The C-13 ketone of daunorubicin reacts with benzoic acid hydrazide to form the corresponding benzoylhydrazone. This is a well-established chemical transformation.

| Step | Description | Catalyst/Reagents | Key Transformation |

| 1 | Biocatalytic synthesis of Daunorubicin | Engineered microorganisms (e.g., Streptomyces species) containing the necessary enzymatic cascade (polyketide synthases, glycosyltransferases, etc.) | Assembly of the daunorubicin molecule from simpler precursors. |

| 2 | Chemical Condensation | Benzoic acid hydrazide, acid catalyst (optional), suitable solvent (e.g., methanol) | Formation of the benzoylhydrazone linkage at the C-13 position of daunorubicin. |

This chemoenzymatic strategy would combine the advantages of biocatalysis, such as reduced environmental impact and high selectivity in the formation of the complex daunorubicin core, with a straightforward and efficient chemical reaction to introduce the benzoylhydrazone moiety. mdpi.com While specific, documented research on a fully realized chemoenzymatic synthesis of this compound is not yet prevalent, the principles of biocatalysis and chemical derivatization of anthracyclines strongly support the feasibility of such an approach. mdpi.com Further research in this area could lead to more sustainable and efficient manufacturing processes for this compound and other valuable anthracycline derivatives.

Molecular Interactions and Mechanistic Studies of Rubidazon

Molecular Recognition of DNA by Rubidazon: Intercalation Mechanisms

The primary mode through which this compound interacts with DNA is intercalation. csic.es This process involves the insertion of the planar chromophore of the this compound molecule between the stacked base pairs of the DNA double helix. csic.es This physical insertion causes local structural distortions in the DNA, such as unwinding of the helix and an increase in the separation between adjacent base pairs, which can interfere with the function of DNA-associated proteins like polymerases and transcription factors.

Spectroscopic Probes for this compound-DNA Binding Kinetics

The binding of this compound and its parent compound, Daunorubicin (B1662515), to DNA has been extensively studied using various spectroscopic techniques to elucidate the kinetics and nature of the interaction.

UV-Visible (UV-Vis) Absorption Spectroscopy : This method is used to monitor the changes in the electronic absorption spectrum of this compound upon binding to DNA. Titrating the compound with increasing concentrations of DNA typically results in hypochromism (a decrease in molar absorptivity) and a bathochromic shift (redshift) of the absorption maxima. These changes are indicative of the intercalation of the drug's chromophore into the hydrophobic environment between DNA base pairs and can be used to calculate the intrinsic binding constant (Kb). umh.esanu.edu.au

Fluorescence Spectroscopy : The intrinsic fluorescence of this compound is quenched upon intercalation into DNA. This quenching effect can be monitored as a function of DNA concentration to determine binding parameters. umh.es Competitive displacement assays using other fluorescent DNA probes can also provide insights into the binding mode. beilstein-journals.org

Circular Dichroism (CD) Spectroscopy : CD spectroscopy is a powerful tool for detecting conformational changes in DNA upon drug binding. The intercalation of this compound induces changes in the CD spectrum of DNA. Furthermore, the development of an induced CD signal in the absorption region of the achiral drug molecule upon binding to the chiral DNA provides strong evidence for a specific, ordered complex formation, characteristic of intercalation. pnas.orgmdpi.com

Thermodynamics of this compound-DNA Interaction

Thermodynamic studies, primarily conducted on the parent compound Daunorubicin, provide critical insights into the forces driving the intercalation process. Techniques like equilibrium dialysis, spectrophotometric titration, and isothermal titration calorimetry (ITC) have been employed to determine the key thermodynamic parameters. nih.govnih.gov

The interaction is characterized by a negative Gibbs free energy change (ΔG°), indicating a spontaneous process. nih.gov Studies have shown that the binding is an exothermic process with a significant negative enthalpy change (ΔH°), which is compensated by a positive entropy change (ΔS°). umh.esnih.gov The positive entropy is attributed to the release of ordered water molecules from both the DNA and the drug molecule upon binding. nih.gov The binding free energy is found to be more favorable as the temperature increases, an effect driven by the entropic contribution. nih.gov

| Parameter | Value | Method/Conditions | Reference |

|---|---|---|---|

| Association Constant (Ka) | 3.1 x 106 M-1 (at 4°C) to 3.9 x 105 M-1 (at 65°C) | Equilibrium Dialysis / Spectrophotometry | nih.gov |

| Gibbs Free Energy (ΔG°) | -8.2 to -8.8 kcal/mol | Equilibrium Dialysis / Spectrophotometry | nih.gov |

| Enthalpy (ΔH°) | -5.3 kcal/mol | Equilibrium Dialysis / Spectrophotometry | nih.gov |

| Entropy (ΔS°) | +10 to +11 cal/mol·K | Equilibrium Dialysis / Spectrophotometry | nih.gov |

| Binding Stoichiometry (n) | ~0.16 sites/nucleotide | Equilibrium Dialysis | nih.gov |

Influence of DNA Sequence and Conformation on this compound Binding

The interaction of this compound with DNA is not random; it exhibits preferences for specific DNA sequences and conformations. Studies on Daunorubicin have demonstrated a preferential, though not exclusive, binding to 5'-WCG-3' sequences, where W represents adenine (B156593) (A) or thymine (B56734) (T). csic.es The sequence selectivity is largely derived from the daunosamine (B1196630) sugar moiety, which lies in the minor groove of the DNA. oup.comsemanticscholar.org The precise fit and hydrogen bonding opportunities between the sugar and the edges of the base pairs in the groove are critical for recognition. oup.com

This is powerfully illustrated by studies on modified anthracyclines. For instance, epimerization of the amino group on the sugar moiety of Daunorubicin results in a significant change in its sequence specificity for stimulating topoisomerase II-mediated DNA cleavage. nih.gov Specifically, while the parent drug prefers a thymine at the -2 position relative to the cleavage site, the 3'-epidaunorubicin analogue shows a strong preference for guanine. nih.gov This establishes a clear relationship between a specific substituent on the drug and the base sequence it selectively recognizes. nih.gov

Furthermore, the conformation of the DNA helix plays a crucial role. Daunorubicin binds with high selectivity to the canonical right-handed B-form of DNA, while showing very poor binding to the left-handed Z-form DNA. pnas.org This selectivity is so pronounced that Daunorubicin can act as an allosteric effector, converting Z-DNA into a right-handed intercalated conformation upon binding. pnas.org

Interaction of this compound with DNA Topoisomerase II: Molecular Mechanisms

Beyond simple intercalation, a key aspect of this compound's mechanism is its interaction with DNA topoisomerase II (Topo II). medchemexpress.eumedchemexpress.com Topo II is an essential enzyme that manages DNA topology by creating transient double-strand breaks to allow for strand passage. microbeonline.com this compound acts as a "Topo II poison," meaning it does not inhibit the enzyme's ability to cleave DNA but rather stabilizes the transient "cleavage complex," in which the enzyme is covalently bound to the 5' ends of the broken DNA. csic.essci-hub.se This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of permanent, lethal double-strand breaks. aacrjournals.org

Biochemical Assay Development for Topoisomerase II Modulation by this compound in In Vitro Systems

Several in vitro biochemical assays have been developed to study the modulation of Topo II activity by inhibitors like this compound. These assays are crucial for determining the potency and mechanism of such compounds.

DNA Decatenation Assay : This is a hallmark assay for Topo II activity. It utilizes kinetoplast DNA (kDNA), a network of thousands of interlocked circular DNA molecules. oup.com Topo II can resolve this network into individual, decatenated circles, which can be separated from the networked kDNA by agarose (B213101) gel electrophoresis. The inhibition of this process by this compound can be quantified by measuring the decrease in the amount of decatenated product. oup.cominspiralis.com

Supercoiled DNA Relaxation Assay : Topo II can relax supercoiled plasmids in an ATP-dependent manner. The different topological forms of DNA (supercoiled, relaxed, and intermediates) can be resolved on an agarose gel. The potency of an inhibitor can be assessed by its ability to prevent the conversion of the supercoiled substrate to the relaxed product. nih.gov A high-throughput version of this assay based on fluorescence anisotropy has also been developed. nih.gov

DNA Cleavage Assay : This assay directly measures the ability of a Topo II poison to stabilize the covalent cleavage complex. A radiolabeled DNA substrate is incubated with Topo II and the drug. The reaction is stopped with a strong denaturant (like SDS) which dissociates the non-covalently bound enzyme subunits but leaves the covalently attached ones. This results in protein-linked DNA breaks that can be detected by gel electrophoresis. This assay is also instrumental in determining the DNA sequence specificity of drug-stimulated cleavage. nih.govsci-hub.se

Structural Determinants of this compound-Topoisomerase II Complex Formation

The formation of the stable ternary complex involving this compound, DNA, and Topoisomerase II is a highly specific molecular event. While a high-resolution crystal structure of the complete this compound-Topo II-DNA complex is not available, molecular modeling and biochemical data have provided a robust model for this interaction. sci-hub.seresearchgate.net

In this model, the planar anthracycline chromophore intercalates into the DNA at the site of cleavage, between the -1 and +1 base pairs. sci-hub.se This intercalation unwinds and distorts the DNA, which is a key part of the poisoning mechanism. In addition to DNA contacts, the drug molecule makes crucial interactions with the enzyme itself. sci-hub.se Molecular docking studies of a Rubidazone-DNA complex suggest that the drug fits into a binding pocket formed by both the DNA and amino acid residues of the Topoisomerase II enzyme. researchgate.net The daunosamine sugar moiety and the side of the chromophore are positioned to interact with specific residues within the CAP-like domain of a Topo II monomer. sci-hub.se These drug-enzyme contacts are critical for stabilizing the cleavage complex and are consistent with findings that mutations in this region of the enzyme can confer resistance to anthracyclines. sci-hub.seresearchgate.net The specificity of these interactions underscores the importance of the precise three-dimensional structure of the drug, the DNA sequence at the binding site, and the Topoisomerase II enzyme in the action of this compound.

Elucidation of Enzyme Inhibition Kinetics by this compound

This compound, a benzoylhydrazone derivative of daunorubicin, functions primarily as an antineoplastic agent through its interaction with key cellular enzymes, most notably topoisomerase II. medchemexpress.comsmolecule.com While specific kinetic constants for this compound are not extensively detailed in publicly available literature, its mechanism is understood by examining its parent class of compounds, the anthracyclines. Anthracyclines are not classic enzyme inhibitors that simply block a substrate's access to the active site; instead, they act as "poisons" to topoisomerase II. wikipedia.orgcuni.cz

The catalytic cycle of topoisomerase II involves creating transient double-stranded breaks in DNA to manage supercoiling, followed by the religation of these breaks. wikipedia.orgnih.gov Anthracyclines, including this compound, intercalate into the DNA helix. smolecule.comwikipedia.org This action stabilizes the intermediate stage of the topoisomerase II reaction, where the DNA is cleaved and covalently linked to the enzyme. nih.govnih.gov This stabilized ternary complex of drug-DNA-enzyme prevents the subsequent re-ligation of the DNA strands. wikipedia.org This leads to an accumulation of DNA double-strand breaks, which ultimately triggers apoptotic pathways. nih.gov This mechanism of stabilizing a transient enzyme-substrate complex, rather than competing for the active site, is a hallmark of topoisomerase poisons.

The inhibitory process for the parent compound, daunorubicin, has been shown to be dependent on the concentration of the inhibitor bound to the DNA template. nih.gov At high concentrations, the formation of the enzyme-template complex is completely blocked. nih.gov However, at lower, more pharmacologically relevant concentrations, the initial binding of the polymerase to the DNA is not significantly disturbed. Instead, the subsequent steps, including the transformation into a stable elongating complex and the process of chain elongation itself, are substantially inhibited. nih.gov

Inhibition of DNA Polymerases by this compound: Elucidation of Molecular Specificity

In addition to its well-documented effects on topoisomerase II, this compound also directly inhibits DNA polymerases. medchemexpress.commedchemexpress.eu The primary mechanism of this inhibition is linked to its ability to intercalate into the DNA double helix. smolecule.combccancer.bc.ca By inserting its planar anthraquinone (B42736) backbone between DNA base pairs, this compound alters the DNA's structure and obstructs the template-reading function of DNA polymerases, thereby inhibiting DNA synthesis. smolecule.combccancer.bc.ca

Studies on the parent compound, daunorubicin, and other anthracyclines have shown that their ability to inhibit DNA synthesis by enzymes like E. coli DNA polymerase I is directly correlated with their DNA binding affinity. nih.gov The binding of the anthracycline to the DNA template can interfere with the polymerase's ability to move along the strand and accurately replicate the genetic code. bccancer.bc.ca Furthermore, research on mutant T4 DNA polymerases revealed that the inhibitory effect of daunorubicin can be differential, with antimutator enzymes being more strongly inhibited than mutator enzymes, suggesting a nuanced interaction with the enzyme-DNA complex beyond simple template obstruction. pnas.org

Comparative Studies of this compound's Effects on Different DNA Polymerase Isoforms

Research has demonstrated that this compound exerts differential effects on various isoforms of DNA polymerase. Specifically, studies have shown that this compound dose-dependently inhibits both DNA polymerase α and DNA polymerase β, with a notable preferential inhibition of polymerase α. medchemexpress.com This selectivity suggests a specific molecular interaction that distinguishes between these two key nuclear polymerases involved in DNA replication and repair.

DNA polymerase α is the principal enzyme responsible for initiating DNA replication, while DNA polymerase β is primarily involved in base excision repair. The preferential targeting of the main replicative polymerase isoform highlights a key aspect of this compound's mechanism of action.

| DNA Polymerase Isoform | Relative Inhibition by this compound (Zorubicin) | Primary Function |

|---|---|---|

| Polymerase α | Higher (Preferentially Inhibited) | DNA Replication Initiation |

| Polymerase β | Lower | Base Excision Repair |

Data based on findings that this compound shows preferential inhibition of polymerase α. medchemexpress.com

Other Molecular Targets and Intermolecular Associations of this compound (Excluding Physiological Effects)

Beyond its interactions with topoisomerases and DNA polymerases, this compound's molecular activity extends to other critical cellular components and pathways, primarily through its nature as a DNA intercalator.

Interactions with RNA Polymerases and RNA Synthesis Pathways

This compound is a potent inhibitor of RNA synthesis. medchemexpress.comsmolecule.com This activity stems from its intercalation into DNA, which serves as the template for transcription. luc.edusigmaaldrich.com By binding to DNA, the drug obstructs the passage of DNA-dependent RNA polymerases, thereby inhibiting the synthesis of RNA. nih.gov

Detailed studies on the parent compound, daunorubicin, provide deeper insight into this process. Daunorubicin has been shown to inhibit both RNA polymerase A (I) and B (II) from Ehrlich ascites tumor cells. nih.govcapes.gov.br The mechanism does not involve blocking the initial binding of the RNA polymerase to the DNA template. Instead, it prevents the conversion of the initial unstable enzyme-DNA complex into the stable, transcriptionally active complex required for RNA elongation. nih.govcapes.gov.br This results in an inactive ternary complex (DNA-drug-enzyme) that dissociates more readily than the productive complex formed without the drug. nih.gov The inhibition affects both the initiation and elongation steps of transcription. nih.gov Furthermore, some research indicates that the inhibition can be promoter-specific, suggesting that the local DNA sequence, which influences drug binding, can determine the degree of transcriptional inhibition for specific genes. csic.es

Membrane Transport Mechanisms of this compound at the Molecular Level

The transport of this compound across the cell membrane is a complex process involving multiple mechanisms, as elucidated by studies on its parent compound, daunorubicin. It does not rely on a single pathway but rather a combination of passive diffusion and interactions with membrane proteins.

While some studies propose that anthracyclines can enter cells via passive diffusion, this likely applies only to the non-ionized form of the drug. royalsocietypublishing.orgmdpi.com Given that most anthracycline molecules are charged at physiological pH, a simple diffusion model is insufficient. A more likely passive mechanism is a "flip-flop" model, where the drug first binds electrostatically to the phospholipids (B1166683) of the outer membrane leaflet and then flips across to the inner leaflet. royalsocietypublishing.orgroyalsocietypublishing.org The lipophilicity and charge state of the molecule, which can be influenced by substitutions on the daunosamine sugar, are critical determinants of this process. royalsocietypublishing.orgnih.gov

Active transport mechanisms also play a crucial role, particularly in the context of drug efflux. ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), function as efflux pumps that actively transport anthracyclines out of the cell, which is a major mechanism of multidrug resistance. patsnap.comebi.ac.uknih.gov Conversely, uptake transporters from the solute carrier (SLC) superfamily, such as the organic cation transporter 1 (OCT1), have been implicated in the active uptake of daunorubicin into cells. researchgate.net Therefore, the net intracellular concentration of this compound is determined by the balance between passive influx, active uptake by transporters like OCT1, and active efflux by pumps like P-glycoprotein.

Advanced Spectroscopic and Analytical Characterization of Rubidazon

High-Resolution Mass Spectrometry for Rubidazon Structural Confirmation and Identification of Research Metabolites (Non-clinical)

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is a powerful technique for the structural confirmation of target compounds and the identification of their metabolites. While specific studies detailing the HRMS of this compound for metabolite identification in a non-clinical setting were not extensively found, the general application of LC-MS/MS and LC-HRMS in the analysis of drugs and their metabolites in complex biological matrices is well-established americanelements.comwikidata.org. These hyphenated techniques offer high sensitivity and selectivity, making them suitable for detecting and identifying compounds present at low concentrations americanelements.comciteab.com. LC-MS/MS has been utilized for the quantitative analysis of Ruboxistaurin (RBX), a related compound, in rat plasma, demonstrating its utility in analyzing drug levels and potentially identifying metabolites in biological samples nih.gov. The capability of HRMS to provide accurate mass measurements aids in determining the elemental composition of a compound and its transformation products, which is essential for confirming proposed structures and identifying unknown metabolites in research studies.

Advanced Nuclear Magnetic Resonance (NMR) Techniques for this compound Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation and conformational analysis of organic molecules. 1H NMR spectroscopy provides valuable information about the number and types of hydrogen atoms in a molecule, as well as their connectivity and local electronic environment. For this compound, 1H NMR data has been reported, showing characteristic signals that contribute to understanding its structure. For instance, a 1H NMR spectrum (400 MHz, DMSO-d6) of this compound shows peaks at δ [ppm] 8.71 (d, J), 7.21 (m), 3.61 (ddd, J 11.3, 8.5, 2.9), and 3.21 (m) mpg.de. Another study provides 1H NMR data (500 MHz, DMSO-d6) for a related compound, listing various multiplets and their corresponding integration values wikipedia.org. These spectral details, including chemical shifts, multiplicities, and coupling constants, are critical for assigning specific protons within the this compound molecule and piecing together its structural framework. Solid-state NMR spectroscopy can also be employed to characterize the crystalline form of compounds, providing insights into molecular packing and dynamics in the solid state nih.gov.

Table 1: Selected 1H NMR Data for this compound

X-ray Crystallography and Diffraction Studies of this compound and Its Co-Crystals/Complexes

X-ray crystallography, including both single-crystal X-ray diffraction (SC-XRD) and X-ray powder diffraction (XRPD), is fundamental for determining the solid-state structure of crystalline compounds and their complexes. SC-XRD provides a detailed three-dimensional picture of the atomic arrangement, bond lengths, and bond angles within a single crystal fishersci.canih.govnih.govwikipedia.org. XRPD is valuable for characterizing the crystalline purity of a sample and identifying different polymorphic forms or the presence of cocrystals nih.govsciensage.infoctdbase.org. The concept of cocrystals, crystalline materials composed of two or more neutral molecules in the same crystal lattice, is relevant in pharmaceutical science for potentially modifying physicochemical properties wikipedia.orgcenmed.com. While specific single-crystal structures or detailed XRPD patterns for this compound were not prominently featured in the search results, XRPD is a standard technique for characterizing the crystalline nature of compounds like this compound nih.govsciensage.info. Studies on the preparation and characterization of cocrystals often utilize X-ray diffraction as a primary analytical tool ctdbase.orgcenmed.comunimelb.edu.au.

Hyphenated Chromatographic Techniques (e.g., LC-MS/MS, GC-MS) for this compound Analysis in Complex Research Matrices

Hyphenated chromatographic techniques, such as LC-MS/MS and GC-MS, are indispensable for the analysis of compounds in complex matrices due to their ability to separate components chromatographically before mass spectrometric detection. LC-MS/MS is widely used for the quantitative analysis of drugs and their metabolites in biological fluids like plasma, urine, and tissues, offering high sensitivity and selectivity americanelements.comciteab.comnih.gov. This is particularly important in research settings where this compound or related compounds might be studied in biological samples. GC-MS is another powerful hyphenated technique, often used for the analysis of volatile or semi-volatile compounds. The choice between LC-MS/MS and GC-MS depends on the physicochemical properties of the analyte nih.gov. Both techniques are crucial for analyzing compounds in complex research matrices, where matrix effects can influence analytical results fishersci.ca. LC-MS/MS, with its ability to perform multiple reaction monitoring (MRM), provides high specificity for target analytes in complex samples citeab.com.

Electrochemical Characterization of this compound's Redox Properties and Electron Transfer Mechanisms

Electrochemical techniques, such as cyclic voltammetry, can provide information about the redox properties of a compound and its electron transfer mechanisms. These properties are relevant to understanding how a molecule might behave in biological systems or undergo electrochemical transformations. Despite the general importance of electrochemical characterization for electrochemically active compounds, no specific information regarding the electrochemical properties, redox potentials, or electron transfer mechanisms of this compound was found in the provided search results.

Computational and Theoretical Chemistry of Rubidazon

Quantum Mechanical Studies of Rubidazon's Electronic Structure and Reactivity

Quantum mechanical methods are fundamental to understanding the intrinsic properties of a molecule like this compound. By solving the Schrödinger equation, or approximations of it, these methods can elucidate the electronic distribution, orbital energies, and reactivity of the compound.

For a molecule like this compound, a DFT analysis would typically involve:

Geometry Optimization: Determining the most stable three-dimensional conformation of the molecule by finding the minimum energy structure.

Electronic Properties: Calculating key electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is vital for predicting how this compound might interact with biological targets.

Vibrational Analysis: Calculating the vibrational frequencies to predict the infrared and Raman spectra of this compound, which can be compared with experimental data to confirm its structure.

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Description | Potential Insight for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | Indicates regions of the molecule susceptible to electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | Indicates regions of the molecule susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; a smaller gap suggests higher reactivity. | Provides a measure of the chemical reactivity and stability of this compound. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the molecular surface, showing positive, negative, and neutral regions. | Helps in understanding non-covalent interactions with biological macromolecules like DNA or enzymes. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences the solubility and transport properties of this compound in biological systems. |

This table is illustrative of the types of data that would be generated from a DFT study of this compound.

Ab initio (from first principles) calculations are another class of quantum chemistry methods that rely on fundamental physical constants and the principles of quantum mechanics to predict molecular properties. Unlike DFT, which uses an approximate functional for the exchange-correlation energy, ab initio methods can be systematically improved to achieve higher accuracy.

For this compound, ab initio calculations could be employed to:

Map Reaction Mechanisms: Elucidate the step-by-step pathways of chemical reactions involving this compound. This includes identifying transition states, intermediates, and calculating the activation energies for each step.

Predict Reaction Energetics: Determine the thermodynamics of reactions, such as the enthalpy and Gibbs free energy changes, to predict the spontaneity and equilibrium position of a reaction.

Currently, there is a lack of published research detailing specific ab initio studies on the reaction pathways of this compound.

Molecular Dynamics Simulations of this compound in Biological Mimics and Solution Environments

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational changes and dynamics of molecules in various environments.

An MD simulation of this compound, for instance in an aqueous solution or interacting with a lipid bilayer (a biological mimic), would involve:

System Setup: Placing the this compound molecule in a simulation box filled with solvent molecules (e.g., water) or a model membrane.

Simulation: Running the simulation for a sufficient length of time (typically nanoseconds to microseconds) to observe the dynamic behavior of the system.

Analysis: Analyzing the trajectory to understand how this compound behaves in the simulated environment. This includes studying its conformational flexibility, solvation properties, and interactions with its surroundings.

To date, specific molecular dynamics simulation studies focusing on this compound are not widely available in scientific literature.

Ligand Docking and Molecular Modeling of this compound with Macromolecular Targets (e.g., DNA, Enzymes)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug design to understand how a ligand, such as this compound, might interact with a biological target like a protein or DNA.

This compound has been identified as a Topoisomerase II (Top2) poison. nih.govresearchgate.net Topoisomerase II is an enzyme crucial for managing DNA topology during replication and transcription. Molecular docking studies can be used to model the interaction of this compound with the Top2-DNA complex. Such studies typically involve:

Preparation of Structures: Obtaining the 3D structures of the ligand (this compound) and the macromolecular target (Top2-DNA complex) from experimental data (e.g., X-ray crystallography) or homology modeling.

Docking Simulation: Using a docking program to explore the possible binding poses of this compound within the active site of the target.

Scoring and Analysis: Ranking the different poses based on a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

In a study identifying new Topoisomerase II poison scaffolds, this compound (with the identifier NSC164011) was included in a set of known Top2 poisons. nih.govresearchgate.net This research utilized docking calculations to assess the binding of various compounds to the Top2 binding site. nih.gov The study highlighted the importance of both biological activity similarity and 3D structural similarity for achieving good docking scores. nih.gov

Table 2: Key Concepts in Molecular Docking of this compound

| Concept | Description | Relevance to this compound |

| Binding Affinity | The strength of the binding interaction between a ligand and its target, often expressed as an dissociation constant (Kd) or a docking score. | A lower docking score (indicating higher predicted affinity) for this compound with Topoisomerase II would suggest a more stable interaction, consistent with its role as a Top2 poison. |

| Binding Mode | The specific orientation and conformation of the ligand within the binding site of the target. | Understanding the binding mode of this compound can reveal the key amino acid residues or DNA bases it interacts with, providing insights into its mechanism of action. |

| Hydrogen Bonds | A type of non-covalent interaction between a hydrogen atom and an electronegative atom like oxygen or nitrogen. | The formation of hydrogen bonds between this compound and the Top2-DNA complex would significantly contribute to the stability of the bound state. |

| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and the target in an aqueous environment. | These interactions are crucial for the overall binding and specificity of this compound within the typically hydrophobic pockets of the enzyme's active site. |

Chemoinformatics and Machine Learning Approaches for this compound Analogue Design and Prediction of Molecular Activity

Chemoinformatics involves the use of computational methods to analyze chemical information. Machine learning, a subset of artificial intelligence, can be used to build predictive models from this data. researchgate.net These approaches are valuable for designing new molecules with desired properties and predicting their biological activity.

For this compound, these methods could be applied to:

Quantitative Structure-Activity Relationship (QSAR): Develop mathematical models that relate the chemical structure of this compound and its analogues to their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

Virtual Screening: Use computational methods to screen large libraries of virtual compounds to identify those that are likely to have similar activity to this compound. This can be based on 2D similarity (e.g., chemical fingerprints) or 3D shape similarity. researchgate.net

Analogue Design: Generate new molecular structures based on the this compound scaffold with modifications predicted to enhance activity or improve other properties like solubility or metabolic stability.

A study that compared 2D and 3D similarity methods for predicting the toxicity patterns of compounds included this compound in its dataset. researchgate.net The research demonstrated that a combination of biological and structural information is crucial for identifying promising new drug candidates. nih.gov

Predictive Modeling of this compound's Behavior in Complex Chemical and Biochemical Systems

Predictive modeling aims to simulate and predict the behavior of a molecule in a complex environment, such as a living cell. This can involve integrating data from various sources and using different computational techniques to build a comprehensive model.

For this compound, a predictive model could aim to:

Simulate Pharmacokinetics: Predict the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in the body.

Predict Off-Target Effects: Identify potential unintended interactions of this compound with other proteins, which could lead to side effects.

Currently, specific predictive models for the behavior of this compound in complex biochemical systems are not well-documented in publicly available research.

Biochemical and Cellular Pathway Investigations of Rubidazon in Vitro and Model Systems, Non Clinical

Perturbation of Cellular Processes by Rubidazon in Model Organisms and Immortalized Cell Lines

This compound exerts its effects by directly interfering with critical processes involved in cell proliferation and survival. In vitro studies using immortalized cell lines have been instrumental in identifying the cellular pathways most susceptible to perturbation by this compound.

The primary mechanism by which this compound modulates DNA-related pathways is through its function as a DNA intercalating agent. wikipedia.org This physical insertion between the base pairs of the DNA double helix disrupts the normal helical structure, creating a physical barrier that interferes with the progression of enzymes essential for replication and repair. wikipedia.orgpatsnap.com

Furthermore, this compound interacts with and inhibits topoisomerase II. wikipedia.orgmedchemexpress.com This enzyme is crucial for managing DNA topology by creating transient double-strand breaks to relieve supercoiling that occurs during replication and transcription. wikipedia.orgnih.gov this compound stabilizes the topoisomerase II-DNA complex after the DNA has been cleaved, preventing the enzyme from resealing the break. wikipedia.orgmdpi.com This leads to an accumulation of DNA double-strand breaks, a form of damage that stalls replication forks and can trigger cell death pathways. nih.gov

In addition to its effects on topoisomerase II, this compound has been shown to directly inhibit DNA polymerases, the enzymes responsible for synthesizing new DNA strands. wikipedia.orgmedchemexpress.com This dual action of inducing DNA damage and inhibiting the machinery for DNA synthesis underscores its potent effect on replication pathways.

As a consequence of its DNA intercalating properties, this compound inhibits the process of transcription. By altering the DNA template, it obstructs the function of DNA-dependent RNA polymerase, the enzyme that synthesizes messenger RNA (mRNA) from a DNA template. This interference with transcription is a key aspect of the mechanism for anthracyclines. While this upstream effect on mRNA synthesis is well-established for the drug class, specific studies detailing the direct effects of this compound on the translational machinery (i.e., ribosomes and associated factors) in cell-free systems are not extensively documented in the available scientific literature.

Investigations using human lymphoid cell lines have demonstrated that this compound significantly impacts cell cycle progression. medchemexpress.com The compound induces a time-dependent accumulation of cells in the G2 phase of the cell cycle. medchemexpress.com Furthermore, it delays the transit of cells through the G1 phase and slows the G1-S transition, which is the critical checkpoint for committing to DNA replication. medchemexpress.com This results in a stepwise accumulation of cells in the G2 phase, indicating that the DNA damage or replication stress caused by the compound triggers cell cycle checkpoints that halt progression into mitosis. medchemexpress.com

| Cell Cycle Phase/Transition | Observed Effect | Outcome |

|---|---|---|

| G1 Phase | Delayed traverse | Slower progression through G1 |

| G1-S Transition | Delayed | Reduced rate of entry into S phase |

| G2 Phase | Time-dependent accumulation | Stepwise arrest of cells in G2 |

In Vitro Studies of this compound's Interactions with Specific Enzymes and Proteins: Kinetics and Mechanism

This compound's cellular effects are mediated by its direct interaction with specific enzymes. As noted, a primary target is topoisomerase II, which it effectively traps in a complex with DNA, converting the enzyme into a cellular toxin that generates double-strand breaks. wikipedia.orgmedchemexpress.com

In vitro assays have also quantified this compound's inhibitory action on DNA polymerases. Studies have shown that it inhibits both polymerase α and polymerase β in a dose-dependent manner. medchemexpress.com Notably, these investigations revealed a preferential inhibition of DNA polymerase α over polymerase β, suggesting a degree of selectivity in its interaction with the replication machinery. medchemexpress.com

| Enzyme Target | Effect | Selectivity |

|---|---|---|

| DNA Polymerase α | Dose-dependent inhibition | Preferential inhibition of Polymerase α |

| DNA Polymerase β | Dose-dependent inhibition |

Comparative Chemical Biology of Rubidazon and Anthracycline Analogues

Structure-Activity Relationships of Zorubicin and Related Anthracyclines (Focus on Molecular Mechanisms and Binding Affinity)

The biological activity of anthracyclines, including Zorubicin, is intimately linked to their chemical structure. The core structure consists of a tetracyclic aglycone (anthraquinone) and a sugar moiety, typically daunosamine (B1196630), attached via a glycosidic linkage. smolecule.comhilarispublisher.com Zorubicin is distinguished by a benzoylhydrazone group at the C-13 position of the aglycone, a modification of the C-13 carbonyl group present in daunorubicin (B1662515) and doxorubicin (B1662922). wikipedia.orgnih.govdrugfuture.comsmolecule.com

Structure-activity relationship (SAR) studies on anthracycline analogues aim to understand how structural modifications influence molecular interactions, binding affinity, and downstream biological effects. For Zorubicin and its analogues, variations in the aglycone structure and the sugar moiety can impact DNA intercalation, topoisomerase II inhibition, and other cellular interactions.

Research investigating rubidazone (Zorubicin) analogues with varying substituents on the phenyl group of the benzoylhydrazone moiety has shown that these modifications can influence drug-DNA binding. nih.gov DNA melting temperature measurements indicated that substituent effects were correlated with DNA binding characteristics. nih.gov While these specific phenyl substitutions did not significantly alter cytotoxic characteristics in the tested systems, they did correlate with other biological effects, highlighting the subtle but important influence of structural variations. nih.gov

The presence of an aromatic ring near the C-14 region, as seen in Zorubicin due to the benzoylhydrazone group, has been suggested to potentially enhance DNA sequence selectivity compared to doxorubicin analogues. acs.org This suggests that the specific chemical environment introduced by the benzoylhydrazone group may guide the molecule towards particular DNA sequences for intercalation.

Binding affinity to DNA is a critical determinant of anthracycline potency. The planar anthraquinone (B42736) chromophore intercalates between DNA base pairs, while the sugar moiety and side chain interact with the DNA minor groove. hilarispublisher.comacs.org The nature and position of substituents on both the aglycone and the sugar can affect the strength and specificity of these interactions. Computational methods are employed to analyze the free energy of binding and sequence selectivity of anthracyclines with DNA, providing insights into the impact of structural variations on binding affinity. acs.orgacs.org

Comparative Mechanistic Studies: Zorubicin Versus Other Anthracyclines on Shared Molecular Targets

Zorubicin shares key molecular targets with other anthracyclines, primarily DNA and topoisomerase II (Topo II). medchemexpress.comwikipedia.orgnih.govsmolecule.comontosight.aimedchemexpress.com The primary mechanisms of action involve:

DNA Intercalation: Zorubicin inserts itself between adjacent base pairs in the DNA helix, leading to local unwinding and distortion of the DNA structure. nih.govsmolecule.comontosight.ai This intercalation hinders essential DNA processes like replication and transcription. nih.govsmolecule.comnih.gov

Topoisomerase II Inhibition: Topo II is an enzyme crucial for resolving topological problems in DNA, such as supercoiling and entanglement, during replication and transcription. Anthracyclines, including Zorubicin, poison Topo II by stabilizing the cleavage complex, a transient intermediate where the enzyme has cut the DNA strands. wikipedia.orgnih.govsmolecule.comhilarispublisher.commedchemexpress.com This stabilized complex leads to persistent DNA double-strand breaks, triggering cellular damage responses. smolecule.com

DNA Polymerase Inhibition: Zorubicin has also been shown to inhibit DNA polymerases, enzymes responsible for synthesizing new DNA strands. medchemexpress.comwikipedia.org

While these mechanisms are shared across the anthracycline class, there can be variations in their relative contributions and the specific ways in which different anthracyclines interact with these targets. For instance, different anthracycline compounds can exhibit different ratios of inhibition between RNA and DNA synthesis. ru.nl

Comparative studies highlight both similarities and differences in the molecular interactions of Zorubicin and other anthracyclines. For example, the binding of anthracyclines to DNA involves the formation of a strong hydrogen bond network. acs.org The specific pattern and strength of these hydrogen bonds can vary depending on the anthracycline structure, influencing binding affinity and potential sequence preference.

Beyond DNA and Topo II, anthracyclines can interact with other cellular components. Doxorubicin, for instance, has been shown to bind directly to the calcium-binding protein Sorcin, which can impact drug resistance. nih.gov Anthracyclines also interact with cellular iron metabolism, binding iron and potentially perturbing the function of iron regulatory proteins. nih.gov While specific comparative data for Zorubicin's interaction with these targets versus other anthracyclines is less extensively documented in the provided sources, the general principles of differential molecular interaction within the class suggest that structural variations could lead to differences in these off-target interactions as well.

Rational Design Principles for Novel Zorubicin-Based Probes and Research Tools

Rational design in chemical biology involves using structural and mechanistic information to design molecules with desired properties. For Zorubicin-based probes and research tools, this would involve modifying the Zorubicin structure to introduce new functionalities while retaining or selectively altering its interactions with biological targets.

The structural features of Zorubicin, particularly the presence of the benzoylhydrazone group and the modifiable sugar and aglycone moieties, offer opportunities for rational design. Principles guiding such design include:

Modifying Binding Affinity and Selectivity: By altering substituents on the anthraquinone core or the benzoylhydrazone group, researchers can potentially tune the binding affinity to DNA or influence sequence preference. nih.govacs.org Computational methods play a significant role in predicting the impact of these modifications on binding free energy and selectivity. acs.orgacs.org

Introducing Reporter Groups: Fluorescent tags or other reporter molecules could be appended to the Zorubicin structure to create probes for tracking its cellular localization, DNA binding dynamics, or interaction with specific proteins. The benzoylhydrazone group or functional groups on the sugar moiety could serve as attachment points for such probes.

Developing Targeted Conjugates: Linking Zorubicin to targeting ligands, such as antibodies or peptides that bind to specific cell surface receptors, could enable the selective delivery of the anthracycline to particular cell types. This approach aims to increase the local concentration of the drug at the target site and potentially reduce off-target interactions.

Designing for Modified Mechanism: While the core anthracycline mechanism involves DNA intercalation and Topo II inhibition, structural modifications could potentially bias the molecule towards one mechanism over the other or introduce novel interactions.

Rational design relies on a detailed understanding of structure-function relationships. taylorandfrancis.com By studying how modifications to the Zorubicin structure affect its interactions with DNA, Topo II, and other cellular components, researchers can design novel molecules with tailored properties for specific research applications.

Understanding Differential Molecular Interactions Across Anthracycline Class

The diverse structures within the anthracycline class lead to differential molecular interactions, contributing to variations in their biological profiles. Understanding these differences is crucial for both therapeutic development and the design of research tools.

Key areas of differential interaction include:

DNA Sequence Preference: While anthracyclines generally intercalate into DNA, some studies suggest preferences for certain DNA sequences (e.g., GC-rich or AT-rich regions), although this can vary depending on the specific anthracycline and experimental conditions. acs.orgnih.gov The structural variations, such as the presence of the benzoylhydrazone group in Zorubicin or the absence of a methoxy (B1213986) group in idarubicin, can influence these preferences. acs.orgacs.org

Topoisomerase II Interaction: Although all clinically used anthracyclines poison Topo II, there might be subtle differences in their binding modes or the stability of the resulting cleavage complex, which could contribute to differential activity or resistance profiles.

Cellular Uptake and Efflux: Variations in lipophilicity and interaction with membrane transporters can lead to differences in how readily different anthracyclines enter cells and how efficiently they are removed, impacting intracellular concentration and activity. ru.nlresearchgate.net

Metabolism: Anthracyclines undergo metabolic transformations, primarily by reductases, which can affect their activity and cellular localization. nih.gov Different anthracyclines can have varying affinities for these metabolic enzymes, leading to differential metabolic profiles. nih.gov

Interaction with Other Cellular Components: As mentioned earlier, anthracyclines can interact with proteins like Sorcin or interfere with iron metabolism. nih.govnih.gov The extent and nature of these interactions can vary across the class, potentially contributing to differences in toxicity or off-target effects.

The comparative chemical biology of Zorubicin and other anthracyclines highlights the intricate relationship between structure and molecular interaction. By systematically investigating how structural differences influence binding to DNA, interaction with enzymes like Topo II, and engagement with other cellular targets, researchers can gain deeper insights into their mechanisms of action and inform the rational design of new compounds with improved properties.

Emerging Research Avenues and Methodological Innovations for Rubidazon Studies

Integration of Omics Technologies for Comprehensive Molecular Profiling of Rubidazon Effects in Model Systems (Non-clinical)

The application of omics technologies, including transcriptomics, proteomics, and metabolomics, has become increasingly important in comprehensive molecular profiling within non-clinical research settings. These approaches aim to provide a global view of biological systems and how they are affected by various factors, including therapeutic agents. targetmol.cngoogle.comscitechnol.comeuropa.euciteab.com Molecular profiling techniques are used in cancer research to identify biomarkers, understand tumor growth, metastasis, and treatment resistance. targetmol.cnscitechnol.com Next-generation sequencing (NGS) and liquid biopsies are examples of advancements in molecular diagnostics that enable comprehensive tumor profiling. google.comeuropa.eu While these technologies offer powerful tools for understanding the complex molecular responses to anthracyclines, specific published research detailing the comprehensive molecular profiling of this compound effects using integrated omics technologies in non-clinical model systems was not identified in the conducted searches. However, the general application of these technologies to study the effects of related anthracyclines suggests a potential avenue for future this compound research to gain deeper insights into its biological impact at a molecular level.

Nanotechnology and Advanced Delivery Systems for this compound in Research Models (e.g., Targeted Delivery to In Vitro Cell Cultures or Subcellular Compartments)

Nanotechnology and advanced delivery systems, such as liposomes and nanoparticles, are actively being explored in cancer research to improve the targeted delivery of therapeutic agents and potentially reduce systemic toxicity. europa.euciteab.comnih.govhelsinki.figoogle.com These systems can be designed to deliver drugs more specifically to target cells or even subcellular compartments, which could enhance efficacy and minimize off-target effects in research models. helsinki.figoogle.comwmcloud.org Research in this area for anthracyclines like doxorubicin (B1662922) and daunorubicin (B1662515) has shown promise in enhancing targeted delivery and overcoming limitations such as drug resistance. medchemexpress.comciteab.comnih.govfishersci.ca While the concept of using nanotechnology for targeted drug delivery is a significant area of research, specific studies detailing the development or application of nanotechnology-based advanced delivery systems specifically for this compound in in vitro cell cultures or to target subcellular compartments in research models were not found in the performed searches. Nevertheless, the principles and advancements in this field for other anthracyclines could potentially be adapted for future investigations involving this compound.

Future Directions in Synthetic Methodology for Complex Anthracyclines like this compound

The synthesis of complex anthracyclines remains an important area of chemical research, with ongoing efforts to develop new analogues and improve synthetic routes. nih.govfishersci.cafishersci.canih.govpatentinspiration.comwbc.poznan.plgoogle.com Future directions in synthetic methodology for complex anthracyclines often focus on developing more efficient, selective, and sustainable synthesis methods. This includes exploring both semi-synthetic approaches, starting from naturally occurring anthracyclines, and total synthesis. nih.govfishersci.cafishersci.canih.govpatentinspiration.comwbc.poznan.plgoogle.com The aim is frequently to create analogues with altered properties, such as improved efficacy, reduced toxicity, or the ability to overcome resistance mechanisms. nih.govfishersci.cafishersci.ca While this compound is a derivative of daunorubicin, wikidata.orgwikipedia.orgwikipedia.orgmedchemexpress.comtargetmol.cnmedchemexpress.commedchemexpress.comnih.gov specific detailed future directions in synthetic methodology uniquely focused on the synthesis of this compound itself, beyond general advancements in anthracycline synthesis, were not explicitly highlighted in the search results. However, innovations in the synthesis of related complex anthracyclines could potentially inform and benefit future synthetic efforts related to this compound or novel derivatives.

Advances in Analytical Chemistry Enabling Deeper Insights into this compound Dynamics at the Molecular Level

Advances in analytical chemistry play a crucial role in understanding the behavior and interactions of chemical compounds at the molecular level. Techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are fundamental tools used for the identification, separation, and quantification of anthracyclines and their metabolites in various matrices. medchemexpress.comgoogle.comhelsinki.fiwmcloud.orgwbc.poznan.plgoogle.commedchemexpress.comnih.govnih.govgoogleapis.comru.nlnih.govgoogle.compatbase.comwikipedia.org HPLC has been mentioned in the context of determining anthracycline concentrations in cells and plasma. googleapis.comnih.gov Mass spectrometry is a powerful technique for identifying individual molecules, intact proteins, and metabolites, and is used in multi-omics applications. helsinki.fiwikipedia.org Some sources mention the use of HPLC and mass spectrometry in the analysis of compounds, including references that list this compound alongside other compounds analyzed by these methods. google.comwmcloud.orgwbc.poznan.plmedchemexpress.comnih.govru.nlgoogle.compatbase.com While these analytical techniques are well-established and continue to evolve, specific published research detailing recent significant advances in analytical chemistry that have provided uniquely deeper insights into this compound dynamics specifically at the molecular level, beyond standard applications of HPLC and MS for anthracyclines, were not prominently featured in the search results. Continued advancements in sensitivity, resolution, and hyphenated techniques in analytical chemistry hold potential for more detailed studies of this compound's interactions and fate in biological systems.

Interdisciplinary Approaches in this compound Research: Bridging Chemistry, Biochemistry, and Materials Science for Novel Research Applications

Interdisciplinary research, combining expertise from fields such as chemistry, biochemistry, and materials science, is increasingly recognized for its potential to drive novel applications and deeper understanding in various scientific areas. google.commims.commims.comwikidata.orgontosight.ai This convergence of disciplines can lead to innovative approaches in areas like the design of new materials for drug delivery, the study of drug-biomolecule interactions at interfaces, and the development of novel research tools. google.commims.commims.com While the value of interdisciplinary collaboration is evident in modern scientific research, specific published examples of interdisciplinary approaches explicitly bridging chemistry, biochemistry, and materials science for novel research applications directly involving this compound were not identified in the conducted searches. However, the application of such interdisciplinary strategies in the broader context of anthracycline research, particularly in developing advanced delivery systems or studying molecular mechanisms, suggests a potential framework for future research directions that could encompass this compound.

High-Throughput Screening Methodologies for Discovering Novel this compound Modulators in Research Settings.

High-throughput screening (HTS) methodologies are widely used in research settings to rapidly test large libraries of compounds for specific biological activities. These methods are essential for the discovery of novel compounds that can modulate the activity of biological targets or pathways. medchemexpress.comgoogle.comwmcloud.orggoogle.com In cancer research, HTS can be applied to identify compounds that enhance the activity of existing drugs, overcome resistance, or act as novel therapeutic agents. In vitro testing using cell cultures at various concentrations is a common approach in screening methodologies to assess the effects of compounds. medchemexpress.comgoogle.comwmcloud.org The NCI-60 cancer cell line panel has been used for screening a vast number of compounds, including some anthracyclines like this compound, to assess their cytotoxicity across different cancer cell lines. google.com While HTS is a standard tool in drug discovery research, specific published research detailing dedicated high-throughput screening methodologies specifically designed for discovering novel modulators of this compound's activity in research settings were not prominently found in the performed searches. The general principles of HTS, however, could be applied to identify compounds that interact with this compound's targets or influence its cellular effects.

Data Tables:

Q & A

Q. Q1. What experimental methodologies are most suitable for characterizing Rubidazon’s physicochemical properties?

Methodological Answer: Begin with spectroscopic techniques (e.g., NMR, FTIR) to identify functional groups and structural features . Pair this with chromatographic methods (HPLC, LC-MS) to assess purity and stability under varying conditions (pH, temperature) . For thermodynamic properties, use differential scanning calorimetry (DSC) and solubility assays in multiple solvents. Ensure protocols align with peer-reviewed studies on analogous compounds to enhance reproducibility .

Q. Q2. How should researchers design in vitro assays to evaluate this compound’s biological activity?

Methodological Answer: Adopt a tiered approach:

Preliminary Screening: Use cell viability assays (e.g., MTT, ATP-based luminescence) across diverse cell lines to identify target tissues .

Dose-Response Analysis: Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to define parameters like IC₅₀ values and exposure durations .

Mechanistic Clues: Integrate enzyme inhibition assays or receptor-binding studies based on this compound’s hypothesized targets. Validate findings with orthogonal methods (e.g., Western blotting for protein expression) .

Intermediate Research Questions

Q. Q3. What statistical approaches are recommended for analyzing contradictory data in this compound’s pharmacokinetic studies?

Methodological Answer: Employ multi-variate analysis to isolate confounding variables (e.g., metabolic enzyme variability, formulation differences). Use Bayesian models to reconcile discrepancies between in vitro and in vivo data . Cross-validate results with sensitivity analyses and meta-regression of published datasets, ensuring alignment with established pharmacokinetic principles (e.g., compartmental modeling) .

Q. Q4. How can researchers optimize protocols for this compound’s synthesis to improve yield and scalability?

Methodological Answer: Apply Design of Experiments (DoE) to systematically vary reaction conditions (catalyst loading, temperature, solvent polarity). Use response surface methodology (RSM) to identify optimal parameters . Characterize intermediates via mass spectrometry and crystallography to pinpoint bottlenecks (e.g., stereochemical impurities). Compare results with green chemistry principles to minimize waste .

Advanced Research Questions

Q. Q5. How can multi-omics data (transcriptomics, proteomics) resolve gaps in understanding this compound’s mechanism of action?

Methodological Answer: Integrate RNA-seq and LC-MS/MS proteomics to map pathway-level changes post-treatment. Use bioinformatics tools (e.g., Gene Ontology enrichment, STRING-DB) to identify hub proteins and networks . Validate hypotheses with CRISPR-Cas9 knockouts or siRNA silencing in relevant models. Address conflicting omics data through weighted gene co-expression network analysis (WGCNA) .

Q. Q6. What strategies mitigate bias in translational studies assessing this compound’s efficacy across heterogeneous populations?

Methodological Answer: Implement stratified randomization in preclinical trials to account for genetic diversity (e.g., using patient-derived xenografts or organoids). Apply propensity score matching in retrospective clinical data analyses to control for covariates . Use machine learning (e.g., random forests) to identify subpopulations with divergent responses, ensuring ethical validation of predictive models .

Specialized Methodological Considerations

Q. Q7. How should researchers address reproducibility challenges in this compound’s toxicity profiling?

Methodological Answer: Adopt OECD guidelines for standardized toxicity assays (e.g., Ames test, micronucleus assay). Include positive/negative controls and blinded analysis to reduce observer bias . For in vivo studies, report detailed husbandry conditions (diet, light cycles) and use pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate exposure with adverse effects .

Q. Q8. What frameworks are effective for prioritizing this compound derivatives in structure-activity relationship (SAR) studies?

Methodological Answer: Combine computational docking (e.g., AutoDock Vina) with free-energy perturbation (FEP) calculations to rank derivatives by binding affinity . Validate top candidates via surface plasmon resonance (SPR) for kinetic analysis (kₒₙ/kₒff). Use clustering algorithms (e.g., k-means) to group compounds by pharmacophore features, ensuring novelty through Tanimoto similarity scoring against existing databases .

Data Management and Reporting

Q. Q9. How can researchers ensure compliance with FAIR principles (Findable, Accessible, Interoperable, Reusable) for this compound datasets?

Methodological Answer: Deposit raw data in domain-specific repositories (e.g., ChEMBL for bioactivity data, PubChem for structural information). Annotate metadata using controlled vocabularies (e.g., MeSH terms) and include experimental protocols in machine-readable formats (ISA-Tab) . For computational studies, share scripts and parameter files via GitHub or Zenodo to enable replication .

Q. Q10. What ethical guidelines govern the use of this compound in animal or human studies?

Methodological Answer: Adhere to institutional review board (IRB) and animal care committee (IACUC) approvals. For clinical trials, pre-register designs on ClinicalTrials.gov and follow CONSORT reporting standards . In publications, disclose conflicts of interest and provide raw adverse event data in supplementary materials to support transparency .

Retrosynthesis Analysis